2-Piperidinol
Overview
Description
2-Piperidinol, also known as piperidin-2-ol, is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
This compound has a molecular formula of C5H11NO and a molecular weight of 101.15 . It contains a total of 18 bonds, including 7 non-H bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction has a number of features. For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .
Physical and Chemical Properties Analysis
This compound is a compound used for R&D purposes . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid dust formation .
Scientific Research Applications
Pharmaceutical Building Blocks
Piperidine structures, including 2-Piperidinol derivatives, are pivotal in pharmaceutical research due to their presence in many commercial drugs. Lennox et al. (2018) developed an electrochemical method for cyanation of secondary piperidines, which are critical building blocks in pharmaceuticals. This method facilitates the synthesis of unnatural amino acids without needing protection or substitution of the N-H bond, showcasing a novel approach to diversifying pharmaceutical compounds (Lennox et al., 2018).
Antibacterial and Antifungal Properties
Ibiş et al. (2015) explored the synthesis and biological properties of novel naphthoquinone compounds substituted with piperidinol, piperidine, and piperazine. These compounds were evaluated for their antibacterial and antifungal activities, indicating the potential of piperidinol derivatives in developing new antimicrobial agents (Ibiş et al., 2015).
Anticancer Potential
The exploration of piperidine derivatives for anticancer applications has been a significant area of interest. Harishkumar et al. (2018) synthesized novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, showing considerable growth inhibition of human cancer cell lines. These findings underscore the therapeutic potential of piperidine derivatives in cancer treatment (Harishkumar et al., 2018).
Antimicrobial Activities
Ovonramwen et al. (2019) synthesized and characterized a novel thiazin-2-imino hydrochloride derivative with a piperidine moiety. This compound displayed moderate antimicrobial activities against various pathogens, including E. coli and S. aureus, highlighting the potential of piperidine derivatives in addressing microbial resistance (Ovonramwen et al., 2019).
Synthetic Methodologies
In synthetic chemistry, piperidine derivatives serve as key intermediates. Perdicchia et al. (2015) presented synthetic and enzymatic methods for the resolution of racemic 2-Piperidineethanol, demonstrating its utility as a valuable starting material for enantioselective synthesis of natural and synthetic compounds (Perdicchia et al., 2015).
Insecticidal Properties
Christodoulopoulou et al. (2005) identified piperidine amides with insecticidal activity from the maritime plant Otanthus maritimus. These findings open avenues for the development of natural insecticides based on piperidine structures (Christodoulopoulou et al., 2005).
Mechanism of Action
Target of Action
2-Piperidinol, also known as piperidin-2-ol, has been found to interact with several targets. One of the primary targets of this compound is the Arylamine N-Acetyltransferase (NAT) . NAT is an essential enzyme for the survival of Mycobacterium tuberculosis inside macrophages . Another target is the mycolic acid transporter MmpL3 .
Mode of Action
This compound interacts with its targets in a unique way. It has been shown to inhibit the NAT enzyme, resulting in a time-dependent irreversible inhibition of NAT activity . This inhibition is proposed to involve the formation of a reactive intermediate and selective cysteine residue modification . In the case of MmpL3, this compound targets it, affecting the transport of mycolic acid .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is involved in the cholesterol sterol-ring degradation pathway, which is essential for the intracellular survival of Mycobacterium tuberculosis . The ability of NAT to utilize propionyl-CoA links it to the cholesterol-catabolism pathway . By inhibiting NAT, this compound disrupts this pathway, preventing intracellular survival and resulting in the depletion of cell-wall lipids .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). While specific ADME properties for this compound are not readily available, one study showed that intraperitoneal administration of a piperidinol derivative resulted in promising serum concentration and an elimination half-life of 3.2 hours .
Result of Action
The action of this compound leads to significant molecular and cellular effects. Its inhibition of NAT prevents the intracellular survival of Mycobacterium tuberculosis and results in the depletion of cell-wall lipids . This suggests that this compound could have potential antimycobacterial activity.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the oxidative deamination of lysine residues by polyphenols, which generates this compound, was observed to be mediated by some polyphenols, especially o-diphenolic-type polyphenols, in the presence of copper ions . This suggests that the presence of certain environmental factors can influence the production and, potentially, the action of this compound.
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Biochemical Analysis
Biochemical Properties
2-Piperidinol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with lysyl oxidase, an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix . The interaction between this compound and lysyl oxidase results in the formation of a unique six-membered ring derivative, which can further equilibrate with a ring-open product (aldehyde) . This interaction highlights the potential of this compound in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the mycolic acid transporter MmpL3 in Mycobacterium abscessus, leading to a disruption in cell wall synthesis and bacterial growth . This indicates that this compound can have significant effects on cellular processes and pathogen viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of lysyl oxidase, inhibiting its activity and preventing the cross-linking of collagen and elastin . Additionally, this compound targets the mycolic acid transporter MmpL3 in Mycobacterium abscessus, leading to the inhibition of mycolic acid transport and subsequent bacterial cell wall disruption . These interactions at the molecular level elucidate the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions and maintains its inhibitory effects on lysyl oxidase and MmpL3 over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and disruption of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit lysyl oxidase and MmpL3 without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It has been shown to affect the metabolic flux of lysyl oxidase and mycolic acid transporter MmpL3, leading to changes in metabolite levels and enzyme activity . These interactions underscore the compound’s role in modulating metabolic pathways and influencing biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to localize in specific cellular compartments, where it exerts its inhibitory effects on lysyl oxidase and MmpL3 . The transport and distribution of this compound are crucial for its activity and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been shown to localize in the extracellular matrix, where it interacts with lysyl oxidase, and in the bacterial cell wall, where it targets MmpL3 . These localization patterns are essential for the compound’s activity and function in modulating enzyme activity and cellular processes.
Properties
IUPAC Name |
piperidin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-3-1-2-4-6-5/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGMHPGYPXPXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423183 | |
Record name | 2-Piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45506-41-0 | |
Record name | 2-Piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45506-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Piperidinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of Carpipramine, a drug containing a 2-piperidinol moiety, in various species?
A1: Carpipramine, after oral administration, undergoes extensive metabolism, primarily through three pathways:
- Hydroxylation: The iminodibenzyl ring undergoes hydroxylation, forming phenol or alcohol derivatives without affecting the side chain. []
- Side-chain Hydroxylation: The terminal piperidine ring of the this compound side chain undergoes hydroxylation. []
- Cyclization and Dehydrogenation: The this compound group undergoes cyclization and dehydrogenation reactions. []
Q2: How does the structure of this compound derivatives influence their antimicrobial activity?
A2: Research indicates that the presence of specific aromatic substituents at the 1-position of the this compound ring significantly impacts antibacterial activity. For instance, 1-(quinolin-3-yl)pyrrolidin-2-ol (P7) exhibits potent antibacterial effects against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. [] This suggests that the quinoline moiety plays a crucial role in enhancing antimicrobial potency.
Q3: Can this compound derivatives be used in asymmetric synthesis?
A3: Yes, this compound derivatives can serve as valuable building blocks in asymmetric synthesis. For example, silyl enol ethers have been successfully employed as nucleophiles in enantioselective inverse-electron-demand aza-Diels-Alder reactions with aza-sulfonyl-1-aza-1,3-butadienes. [] This reaction allows for the stereoselective synthesis of benzofuran-fused this compound derivatives with three contiguous stereocenters, highlighting the potential of these compounds in constructing complex chiral molecules. []
Q4: How do polyphenols interact with lysine residues, and what is the role of this compound in this process?
A4: Polyphenols can oxidatively deaminate lysine residues in proteins. This reaction generates a mixture of products in equilibrium, including aldehydes and this compound derivatives. [] This finding suggests a potential role of this compound in understanding the complex interactions between polyphenols and proteins.
Q5: How has the aza-Ferrier reaction been employed in the synthesis of streptazolin, a natural product containing a this compound moiety?
A5: The total synthesis of streptazolin, a unique alkaloid natural product containing a this compound unit, was achieved through a strategic route involving the aza-Ferrier reaction. [] This reaction, involving a Δthis compound and alkyltrimethylsilane, played a key role in constructing the core ring structure of streptazolin. []
Q6: What computational chemistry methods have been applied to study this compound derivatives?
A6: Density functional theory (DFT) calculations have been extensively used to investigate the structural and electronic properties of various this compound derivatives. For example, DFT studies have been conducted on 1-(pyrazin-2-yl)piperidin-2-ol [] and 1-(quinolin-3-yl)piperidin-2-ol [] to gain insights into their molecular geometries, vibrational frequencies, and electronic properties. These computational approaches provide valuable information for understanding the behavior and reactivity of these compounds.
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